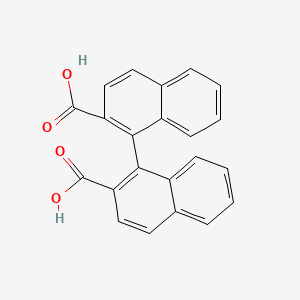

1,1'-Binaphthalin-2,2'-dicarbonsäure

Übersicht

Beschreibung

1,1'-binaphthyl-2,2'-dicarboxylic acid is a naphthoic acid.

Wissenschaftliche Forschungsanwendungen

Chirale Phasentransferkatalysatoren

1,1'-Binaphthalin-2,2'-dicarbonsäure: wird als Zwischenprodukt zur Herstellung von optisch aktiven Binaphthyl-quaternären Ammoniumsalzen verwendet . Diese Salze dienen als chirale Phasentransferkatalysatoren, die für die Synthese enantiomerenreiner pharmazeutischer Verbindungen von entscheidender Bedeutung sind. Die Fähigkeit, solche spezifischen Katalysatoren zu schaffen, eröffnet Wege für die Herstellung von Medikamenten mit höherer Wirksamkeit und weniger Nebenwirkungen.

Asymmetrische Synthese

Die Verbindung ist an der Synthese von axial chiralen Dicarboxylaten über palladiumkatalysierte Carbonylierung beteiligt . Diese chiralen Dicarboxylate sind von Bedeutung, da sie als Liganden und Organokatalysatoren in asymmetrischen organischen Reaktionen verwendet werden, die für die Herstellung von Substanzen mit spezifischen optischen Aktivitäten unerlässlich sind.

Chirale Liganden für Hydrocarboxylierung

This compound: Derivate, wie z. B. seine Ester, werden als chirale Liganden in Hydrocarboxylierungsreaktionen verwendet . Diese Reaktionen gehören zu einer breiteren Klasse von Carbonylierungsreaktionen, die in industriellen Prozessen zur Herstellung von Carbonsäuren und Estern von entscheidender Bedeutung sind.

Optische Trennmittel

Optisch aktive Polyamide, die aus This compound synthetisiert werden, haben sich als chirale Adsorbentien für die Hochleistungsflüssigkeitschromatographie (HPLC) gezeigt . Sie können eine Vielzahl von chiralen Verbindungen auftrennen, was ein grundlegender Prozess in der pharmazeutischen Industrie zur Trennung von Arzneistoff-Enantiomeren ist.

Chirale Lewis-Säure-Katalysatoren

Die Verbindung kann mit Zirconium(IV)-isopropoxid-Isopropanol-Komplex reagieren, um einen chiralen Lewis-Säure-Katalysator zu bilden . Dieser Katalysator wird für die enantioselektive Allylierung von Aldehyden verwendet, eine Reaktion, die bei der Synthese verschiedener organischer Verbindungen mit hoher optischer Reinheit von Wert ist.

Ringöffnende Polymerisation

This compound: erleichtert die kontrollierte ringöffnende Homopolymerisation und Copolymerisation von ε-Caprolacton . Dieser Prozess ist wichtig für die Herstellung von biologisch abbaubaren Polymeren, die in medizinischen Geräten, Arzneimittelträgersystemen und umweltfreundlichen Materialien eine breite Palette von Anwendungen haben.

Sonogashira-artige Reaktionen

Als Additiv verstärkt This compound die katalytische Aktivität in Sonogashira-artigen Reaktionen, wenn sie mit einem Kupferkatalysator verwendet wird . Diese Reaktionen sind maßgeblich an der Bildung von Kohlenstoff-Kohlenstoff-Bindungen beteiligt, die in der organischen Synthese grundlegend sind.

Herstellung von chiralen Binaphthyl-Verbindungen

Die racemische Form von This compound wurde mit verschiedenen Reagenzien aufgelöst, und die aufgelöste Verbindung wird in großem Umfang zur Herstellung von chiralen Binaphthyl-basierten Verbindungen verwendet, darunter Kronenether und Katalysatoren . Diese Verbindungen haben Anwendungen von der Molekül-Erkennung bis hin zur Katalyse in der organischen Synthese.

Biochemische Analyse

Biochemical Properties

1,1’-Binaphthalene-2,2’-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the formation of chiral catalysts. It interacts with various enzymes, proteins, and other biomolecules, facilitating stereoselective reactions. For instance, it is used to prepare optically active 1,1’-binaphthalene quaternary ammonium salts, which serve as chiral phase-transfer catalysts . These interactions are primarily based on the compound’s ability to form stable complexes with metal ions, which then participate in catalytic cycles.

Cellular Effects

The effects of 1,1’-Binaphthalene-2,2’-dicarboxylic acid on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal ions can lead to the activation or inhibition of specific enzymes, thereby affecting metabolic pathways and cellular homeostasis . Additionally, its role in forming chiral catalysts can impact the synthesis of biologically active molecules within cells.

Molecular Mechanism

At the molecular level, 1,1’-Binaphthalene-2,2’-dicarboxylic acid exerts its effects through binding interactions with biomolecules. It forms complexes with metal ions, which can then participate in catalytic reactions. These complexes can either inhibit or activate enzymes, depending on the nature of the interaction. For example, the compound can act as a ligand, coordinating with metal ions to form active catalytic sites that facilitate specific biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1’-Binaphthalene-2,2’-dicarboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation or interaction with other molecules in the environment . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 1,1’-Binaphthalene-2,2’-dicarboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing catalytic activity and promoting the synthesis of biologically active molecules. At high doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels.

Metabolic Pathways

1,1’-Binaphthalene-2,2’-dicarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s ability to form complexes with metal ions allows it to participate in catalytic cycles, influencing the synthesis and degradation of metabolites . These interactions can affect overall metabolic homeostasis and cellular function.

Transport and Distribution

Within cells and tissues, 1,1’-Binaphthalene-2,2’-dicarboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can influence its activity and function, as well as its potential effects on cellular processes.

Subcellular Localization

The subcellular localization of 1,1’-Binaphthalene-2,2’-dicarboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . The localization of the compound within cells can impact its activity and function, as well as its interactions with other biomolecules.

Eigenschaften

IUPAC Name |

1-(2-carboxynaphthalen-1-yl)naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZNRNHKJQTGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-(3-Methylanilino)-3,5-dinitrophenyl]-oxomethyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B1223250.png)

![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]acetamide](/img/structure/B1223253.png)

![4-bromo-N-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzamide](/img/structure/B1223255.png)

![N-(3-cyano-4-ethyl-5-methyl-2-thiophenyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1223257.png)

![2-methoxy-6-[4-(4-methyl-1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1223261.png)

![8,9-dimethyl-N-(3-methylphenyl)-3-[2-(4-morpholinyl)ethyl]-4H-[1,3]thiazino[6,5-b]quinolin-2-imine](/img/structure/B1223262.png)

![ethyl 5-[(4-methylpiperidin-1-yl)methyl]-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1223267.png)

![5-(4,5-dimethyl-6-oxo-1-cyclohexa-2,4-dienylidene)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B1223273.png)